

# An In-depth Technical Guide to Dimethyl (prop-2-yn-1-yl)malonate

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## Compound of Interest

Compound Name: *Dimethyl propargylmalonate*

Cat. No.: *B1587142*

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**Abstract:** This guide provides a comprehensive technical overview of Dimethyl (prop-2-yn-1-yl)malonate, a versatile trifunctional reagent crucial in modern organic synthesis and drug discovery. We will dissect its formal nomenclature, explore its physicochemical properties, detail a robust synthetic protocol with mechanistic insights, and survey its applications as a key building block for complex molecular architectures. This document is intended for researchers, chemists, and professionals in the field of drug development who require a deep, practical understanding of this compound.

## Nomenclature and Structural Elucidation

The common name, **Dimethyl propargylmalonate**, effectively describes the molecule's constituent parts: a dimethyl ester of malonic acid substituted with a propargyl group. However, for unambiguous scientific communication, the International Union of Pure and Applied Chemistry (IUPAC) nomenclature is required.

The IUPAC name for this compound is dimethyl 2-(prop-2-yn-1-yl)propanedioate. Let's deconstruct this name:

- **propanedioate:** This is the parent structure, indicating a three-carbon dicarboxylic acid ester (the salt/ester form of propanedioic or malonic acid).
- **dimethyl:** This prefix specifies that both carboxylic acid groups are esterified with methyl groups.

- 2-(prop-2-yn-1-yl): This indicates a substituent is attached to the second carbon (the central carbon) of the propanedioate chain. The substituent is a "prop-2-yn-1-yl" group.
  - prop: A three-carbon chain.
  - -2-yn: A triple bond (alkyne) is located at the second carbon position.
  - -1-yl: The substituent attaches to the main chain via the first carbon.

This systematic name precisely describes the molecule's connectivity, which features a terminal alkyne and two ester functional groups, making it a valuable trifunctional building block in synthesis.<sup>[1]</sup>

## Physicochemical Properties

A thorough understanding of a reagent's physical and chemical properties is paramount for its safe handling, storage, and effective use in reactions. The key properties of Dimethyl (prop-2-yn-1-yl)malonate are summarized below.

Property	Value	Source
CAS Number	95124-07-5	<sup>[1][2][3]</sup>
Molecular Formula	C <sub>8</sub> H <sub>10</sub> O <sub>4</sub>	<sup>[1][3]</sup>
Molecular Weight	170.16 g/mol	<sup>[2][3]</sup>
Appearance	Colorless to light yellow liquid	<sup>[2]</sup>
Boiling Point	93-95 °C at 7 mmHg	<sup>[1][2]</sup>
Density	1.119 g/mL at 20 °C	<sup>[1][2]</sup>
Refractive Index (n <sub>20/D</sub> )	1.444	<sup>[1][2]</sup>
Flash Point	113 °C (235.4 °F) - closed cup	<sup>[1][2]</sup>
Storage	Sealed in a dry environment at room temperature	<sup>[2]</sup>

## Synthesis and Mechanistic Pathway

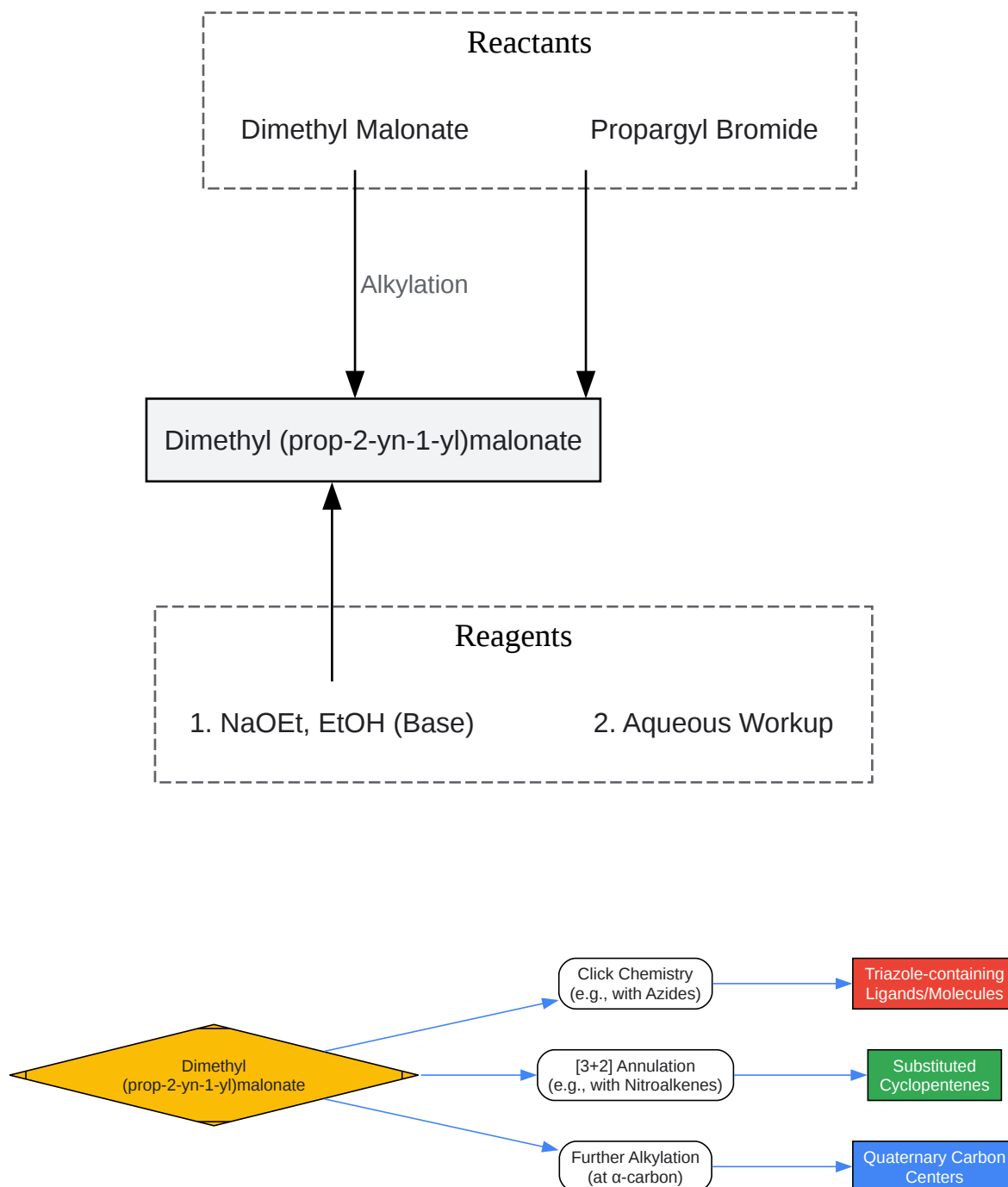
The most common and efficient synthesis of Dimethyl (prop-2-yn-1-yl)malonate is achieved through the alkylation of dimethyl malonate, a classic example of the malonic ester synthesis. [4][5] This reaction leverages the acidity of the  $\alpha$ -carbon of the malonate to form a nucleophilic enolate, which subsequently displaces a halide on an electrophilic partner.

## Reaction Mechanism

The synthesis proceeds via a two-step mechanism involving deprotonation followed by nucleophilic substitution ( $S_N2$ ).

- **Enolate Formation:** The  $\alpha$ -protons on the central carbon of dimethyl malonate are acidic ( $pK_a \approx 13$ ) due to the resonance stabilization of the resulting conjugate base by the two adjacent carbonyl groups. A strong base, such as sodium ethoxide or sodium hydride, is used to quantitatively deprotonate the dimethyl malonate, forming a resonance-stabilized enolate ion. [4][5] The choice of base is critical; sodium ethoxide, generated in situ from sodium metal and ethanol, is a common and cost-effective option. [2]
- **$S_N2$  Alkylation:** The nucleophilic enolate attacks the electrophilic carbon of propargyl bromide (3-bromopropyne) in a classic  $S_N2$  reaction. [6] This step forms the new carbon-carbon bond, yielding the desired product and a salt byproduct (e.g., sodium bromide).

The overall reaction is illustrated below:



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Fig 2. Synthetic utility pathways of Dimethyl (prop-2-yn-1-yl)malonate.

## Safety and Handling

Dimethyl (prop-2-yn-1-yl)malonate is a combustible liquid and should be handled with appropriate care in a well-ventilated fume hood. [1]

- Personal Protective Equipment (PPE): Standard PPE, including safety glasses (eyeshields), gloves, and a lab coat, is required. [1]\* Storage: Store in a tightly sealed container in a dry, cool place away from ignition sources. [2]\* Safety Statements: As per standard practice, avoid contact with skin and eyes and do not breathe vapor (S23, S24/25). [2]

## Conclusion

Dimethyl 2-(prop-2-yn-1-yl)propanedioate is more than just a simple diester; it is a powerful and versatile tool for the modern synthetic chemist. Its straightforward synthesis via malonic ester alkylation, combined with the orthogonal reactivity of its alkyne and active methylene functionalities, provides access to a vast chemical space. From constructing complex carbocycles and heterocycles to its application in click chemistry for bioconjugation and materials science, this reagent is a cornerstone for innovation in both academic research and industrial drug development.

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